2-Ethoxyestradiol Exhibits ~10-Fold Greater Antiproliferative Potency Than 2-Methoxyestradiol Across Human Pulmonary Vascular Cell Types
In a direct head-to-head comparison study, 2-ethoxyestradiol (2-EE) was approximately ten times more potent than 2-methoxyestradiol (2-ME) in inhibiting the growth of three primary human pulmonary cell types: pulmonary artery endothelial cells (hPAEC), pulmonary artery smooth muscle cells (hPASMC), and lung fibroblasts (hLF) [1]. Estradiol (E2) exhibited biphasic effects—stimulating growth at low concentrations and inhibiting only at high concentrations—while 2-ME and 2-EE produced consistent concentration-dependent growth inhibition across all cell types [1]. The 10-fold potency difference was observed consistently across the three pulmonary cell lineages, establishing that the ethoxy-for-methoxy substitution at the C2 position of the estradiol scaffold yields a quantitatively meaningful gain in antiproliferative activity that is not cell-type-restricted [1].
| Evidence Dimension | In vitro antiproliferative potency in human pulmonary vascular and fibroblast cell lines |
|---|---|
| Target Compound Data | 2-EE: ~10-fold more potent than 2-ME (specific IC₅₀ values not numerically reported in abstract; potency ratio derived from concentration-response curves across hPAEC, hPASMC, and hLF) |
| Comparator Or Baseline | 2-ME: baseline antiproliferative activity; E2: biphasic growth response with stimulation at low concentrations and mild inhibition at 1-10 μM |
| Quantified Difference | 2-EE is approximately 10× more potent than 2-ME across all three pulmonary cell types tested |
| Conditions | Human pulmonary artery endothelial cells (hPAEC), human pulmonary artery smooth muscle cells (hPASMC), and human lung fibroblasts (hLF) in vitro; concentration range tested: E2, 2-ME, 2-EE at 1-10 μM |
Why This Matters
For procurement decisions in pulmonary hypertension research, the 10-fold potency advantage of 2-EE over 2-ME translates to lower effective concentrations in cell-based assays, reducing compound consumption per experiment and potentially mitigating off-target effects at high micromolar concentrations.
- [1] Tofovic SP, Zhang X, Zhu H, Jackson EK. 2-Ethoxyestradiol is antimitogenic and attenuates monocrotaline-induced pulmonary hypertension and vascular remodeling. Vascul Pharmacol. 2008;48(4-6):174-183. View Source
